2-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole is a member of methoxybenzenes.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Some derivatives of 1,3,4-oxadiazole, including those with methoxyphenyl groups, have shown promising results in antimicrobial and antioxidant evaluations. For instance, compounds with oxadiazole fragments demonstrated moderate activity against certain microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli (Anusevičius et al., 2015).
Application in Corrosion Inhibition
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid medium. This compound showed high efficiency in inhibiting corrosion, suggesting its potential application in industrial settings (Bouklah et al., 2006).
Pharmacological Potential
- Derivatives of 1,3,4-oxadiazole have been studied for their potential in treating various diseases. Computational and pharmacological evaluations indicated that some derivatives might be effective in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anticancer Activities
- Novel derivatives of 1,3,4-oxadiazole, including those with a methoxyphenyl moiety, have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated promising results against various human cancer cell lines (Ahsan & Shastri, 2015).
Application in Organic Light-Emitting Diodes
- Certain bis(1,3,4-oxadiazole) systems, including derivatives with pyridine and oxadiazole, have been used in the fabrication of light-emitting diodes (LEDs), indicating their utility in electronic applications (Wang et al., 2001).
Properties
CAS No. |
56352-93-3 |
---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-6-4-10(5-7-12)13-16-17-14(19-13)11-3-2-8-15-9-11/h2-9H,1H3 |
InChI Key |
WMIQKYZPVJCIPR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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